molecular formula C19H31N3O2 B11987930 N-((4-(Dimethylamino)phenyl)(pentanoylamino)methyl)pentanamide

N-((4-(Dimethylamino)phenyl)(pentanoylamino)methyl)pentanamide

Katalognummer: B11987930
Molekulargewicht: 333.5 g/mol
InChI-Schlüssel: FYUHGTDWKDIFSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((4-(Dimethylamino)phenyl)(pentanoylamino)methyl)pentanamide is a synthetic organic compound with the molecular formula C19H31N3O2 and a molecular weight of 333.478 g/mol . This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pentanoylamino group and a pentanamide moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(Dimethylamino)phenyl)(pentanoylamino)methyl)pentanamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with pentanoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with pentanamide under controlled conditions to yield the final product . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

N-((4-(Dimethylamino)phenyl)(pentanoylamino)methyl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Wissenschaftliche Forschungsanwendungen

N-((4-(Dimethylamino)phenyl)(pentanoylamino)methyl)pentanamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-((4-(Dimethylamino)phenyl)(pentanoylamino)methyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the amide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-((4-(Dimethylamino)phenyl)(pentanoylamino)methyl)pentanamide is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required.

Eigenschaften

Molekularformel

C19H31N3O2

Molekulargewicht

333.5 g/mol

IUPAC-Name

N-[[4-(dimethylamino)phenyl]-(pentanoylamino)methyl]pentanamide

InChI

InChI=1S/C19H31N3O2/c1-5-7-9-17(23)20-19(21-18(24)10-8-6-2)15-11-13-16(14-12-15)22(3)4/h11-14,19H,5-10H2,1-4H3,(H,20,23)(H,21,24)

InChI-Schlüssel

FYUHGTDWKDIFSQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)NC(C1=CC=C(C=C1)N(C)C)NC(=O)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.